2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a nitro group, a trifluoroethoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the trifluoroethoxy group. One common method involves the reaction of 2,3-dihydroxybenzoic acid with trifluoroethanol in the presence of a strong acid catalyst to form the trifluoroethoxy derivative. This intermediate is then nitrated using a mixture of nitric and sulfuric acids to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzoic acid
- 2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid
- 2-Chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic acid
Comparison: 2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the specific positioning of the nitro and trifluoroethoxy groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for research and application in various fields.
Properties
IUPAC Name |
2-nitro-3-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)4-18-6-3-1-2-5(8(14)15)7(6)13(16)17/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDGHXVMRXJICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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